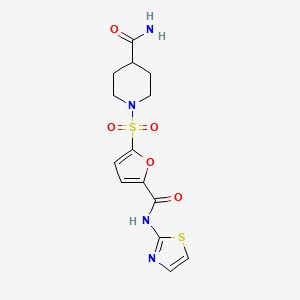

1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

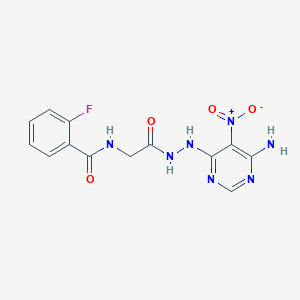

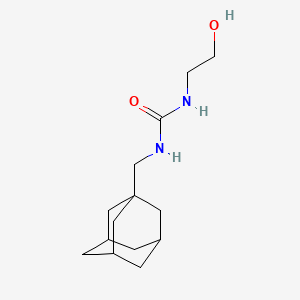

“1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H16N4O5S2 and a molecular weight of 384.43. It belongs to the group of azole heterocycles, specifically thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide”, involves a five-membered heterocyclic compound containing nitrogen and sulfur atoms . Detailed molecular structure analysis specific to this compound is not available in the resources I have.Chemical Reactions Analysis

While the chemical reactions involving “1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide” are not explicitly mentioned in the resources I have, thiazole derivatives are known to undergo various chemical reactions, including electrophilic substitution reactions .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties. For instance, sulfazole, a compound containing a thiazole moiety, exhibits potent antimicrobial effects. Researchers have explored modifications of thiazole-based compounds to enhance their antimicrobial activity . Further studies could investigate the specific mechanisms by which this compound inhibits microbial growth.

Antiretroviral Potential

The compound ritonavir, used in HIV/AIDS treatment, contains a thiazole ring. Its antiretroviral activity makes it a crucial component of combination therapy. Investigating the interactions between ritonavir and viral enzymes could provide valuable insights for drug design .

Antifungal Properties

Abafungin, another thiazole-based compound, exhibits antifungal activity. Researchers have explored its effectiveness against various fungal strains. Understanding the molecular interactions between abafungin and fungal targets could guide the development of novel antifungal agents .

Anticancer Potential

Tiazofurin, a thiazole-containing compound, has demonstrated anticancer effects. Researchers have studied its impact on cancer cell growth and survival. Investigating its mechanisms of action and potential synergies with other anticancer drugs could lead to therapeutic advancements .

Antioxidant Properties

Thiazoles possess antioxidant activity, which is crucial for combating oxidative stress. Investigating the radical-scavenging abilities of compounds related to our target molecule could reveal their potential as antioxidants .

Anti-Alzheimer’s Research

Researchers have explored thiazole derivatives as potential anti-Alzheimer’s agents. Investigating their interactions with amyloid-beta plaques and their impact on cognitive function could contribute to Alzheimer’s disease management .

Antihypertensive Effects

Certain thiazole-based compounds exhibit antihypertensive properties. Understanding their impact on blood pressure regulation and vascular function could lead to novel treatments for hypertension .

Hepatoprotective Activity

Thiazoles have been investigated for hepatoprotective effects. Studying their impact on liver health, detoxification pathways, and liver enzymes could provide insights into liver disease management .

Future Directions

Thiazole derivatives, including “1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide”, have potential for further study due to their wide range of applications in the field of drug design and discovery . Future research could focus on exploring their synthesis methods, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties in more detail.

Mechanism of Action

Target of Action

It is known that compounds containing thiazole and furan groups have been employed as medicines in a number of distinct disease areas .

Mode of Action

Compounds with thiazole and sulfonamide groups are known to have antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Biochemical Pathways

It is known that thiazole-containing compounds play a significant role in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Result of Action

Several synthesized compounds that combine thiazole and sulfonamide display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-[5-(1,3-thiazol-2-ylcarbamoyl)furan-2-yl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S2/c15-12(19)9-3-6-18(7-4-9)25(21,22)11-2-1-10(23-11)13(20)17-14-16-5-8-24-14/h1-2,5,8-9H,3-4,6-7H2,(H2,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOYHMHHXAFVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)

![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)

![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)